

Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-(cyanomethyl)benzoate**

Cat. No.: **B127922**

[Get Quote](#)

Introduction: **Methyl 4-(cyanomethyl)benzoate** is a key organic intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature, featuring both a methyl ester and a cyanomethyl group, makes it a versatile building block for the synthesis of more complex molecules, most notably as a precursor in the production of the widely used second-generation antihistamine, Fexofenadine. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in pharmaceutical manufacturing workflows.

Core Properties and Data

A summary of the key quantitative and qualitative data for **Methyl 4-(cyanomethyl)benzoate** is presented below. This information is crucial for reaction planning, safety assessment, and analytical method development.

Property	Value	Reference
Molecular Weight	175.18 g/mol	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
CAS Number	76469-88-0	[2]
Appearance	White to off-white crystalline powder	
Melting Point	55-58 °C	[2]
Boiling Point	110 °C @ 0.2 mmHg	[2]
IUPAC Name	methyl 4-(cyanomethyl)benzoate	[1]
Synonyms	4-(Cyanomethyl)benzoic Acid Methyl Ester, 4-(carbomethoxy)phenylacetonitrile	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methyl 4-(cyanomethyl)benzoate** are provided to assist researchers in its practical application.

Synthesis Protocol: Two-Step Synthesis from Methyl p-toluate

This protocol outlines a common laboratory-scale synthesis involving a free-radical bromination followed by a nucleophilic cyanide substitution.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide or AIBN (0.03 equivalents).[\[3\]](#)

- Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl_4) or cyclohexane. [3]
- Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 4-7 hours.[3]
- Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This can be purified further by recrystallization from a suitable solvent (e.g., hexanes) to give methyl 4-(bromomethyl)benzoate as a white solid.[3][4]

Step 2: Synthesis of **Methyl 4-(cyanomethyl)benzoate**

- Reaction Setup: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.
- Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. Heating to 40-50°C may be required to drive the reaction to completion.
- Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure **methyl 4-(cyanomethyl)benzoate**.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid for better peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Expected Retention Time: Dependent on the exact conditions, but will be in the typical range for a moderately polar small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Deuterated chloroform (CDCl_3).
- ^1H NMR (Predicted):
 - δ 8.05 ppm (d, $J \approx 8.5$ Hz, 2H): Aromatic protons ortho to the ester group.
 - δ 7.40 ppm (d, $J \approx 8.5$ Hz, 2H): Aromatic protons ortho to the cyanomethyl group.
 - δ 3.93 ppm (s, 3H): Methyl ester protons ($-\text{COOCH}_3$).
 - δ 3.80 ppm (s, 2H): Methylene protons of the cyanomethyl group ($-\text{CH}_2\text{CN}$).
- ^{13}C NMR (Predicted):
 - δ 166.5 ppm: Carbonyl carbon of the ester (C=O).
 - δ 135.0 ppm: Quaternary aromatic carbon attached to the cyanomethyl group.
 - δ 130.2 ppm: Aromatic CH carbons ortho to the ester group.
 - δ 129.5 ppm: Quaternary aromatic carbon attached to the ester group.
 - δ 128.8 ppm: Aromatic CH carbons ortho to the cyanomethyl group.
 - δ 117.5 ppm: Nitrile carbon ($-\text{C}\equiv\text{N}$).

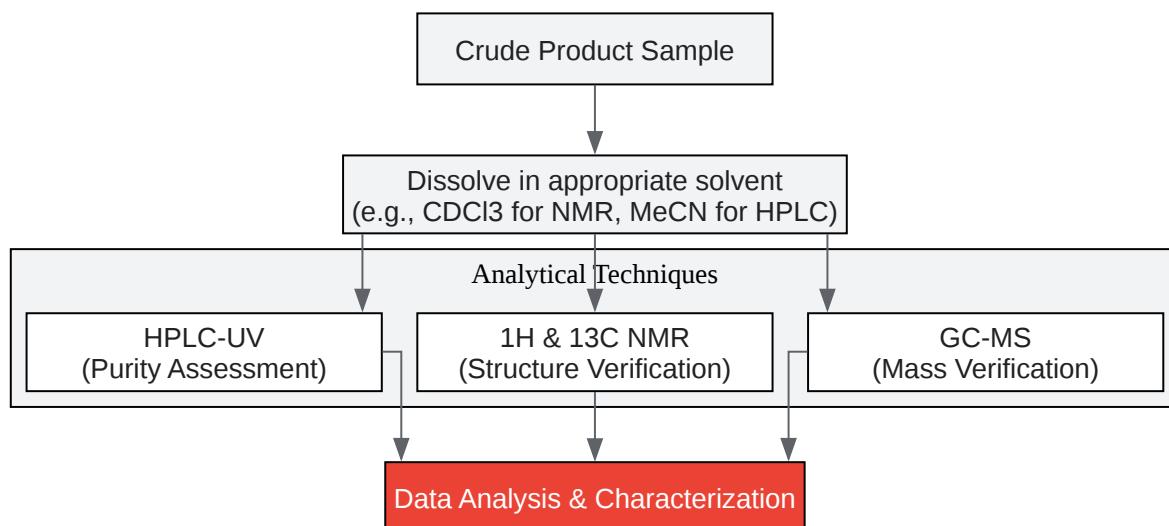
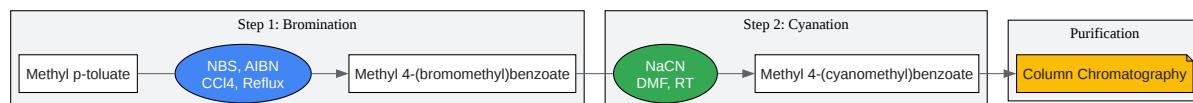
- δ 52.4 ppm: Methyl ester carbon (-OCH₃).
- δ 23.5 ppm: Methylene carbon of the cyanomethyl group (-CH₂CN).

Mass Spectrometry (MS)

- Ionization Mode: Electron Ionization (EI).
- Expected Fragmentation Pattern:
 - m/z = 175: Molecular ion (M⁺).[1]
 - m/z = 144: Loss of a methoxy radical (-OCH₃).
 - m/z = 116: Loss of the carbomethoxy group (-COOCH₃). This fragment, the cyanobenzyl cation, is expected to be a major peak.
 - m/z = 115: Loss of a hydrogen atom from the cyanobenzyl cation, potentially forming a stable tropylum-like ion.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes involving **Methyl 4-(cyanomethyl)benzoate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | CID 848548 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(cyanomethyl)benzoate 96 76469-88-0 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. innospk.com [innospk.com]
- To cite this document: BenchChem. [Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127922#methyl-4-cyanomethyl-benzoate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com